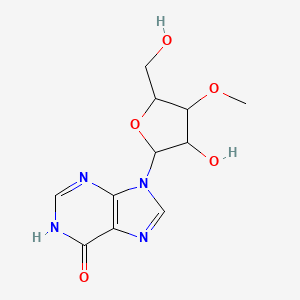

3'-(O-Methyl)inosine

Description

The Role of Ribose Modifications in Nucleic Acid Structure and Function

Modifications to the ribose sugar are a fundamental mechanism for regulating the activity and properties of nucleic acids. researchgate.net The seemingly minor addition of a methyl group to a hydroxyl (–OH) on the ribose ring can lead to significant changes in the local conformation and chemical reactivity of the sugar. nih.govresearchgate.net These alterations, in turn, impact the broader structure and plasticity of the nucleic acid. researchgate.net

One of the most studied ribose modifications is 2'-O-methylation, where a methyl group is added to the 2' hydroxyl of the ribose. nih.gov This modification has several well-documented effects:

Enhanced Stability: The 2'-O-methyl group protects RNA from degradation by nucleases and alkaline hydrolysis. nih.govcd-genomics.com The presence of the 2'-hydroxyl group makes RNA susceptible to cleavage, and its methylation sterically hinders the approach of nucleases, thereby increasing the molecule's half-life. cd-genomics.com This is particularly important for long-lived RNA species like rRNA. wikipedia.org

Structural Stabilization: 2'-O-methylation stabilizes the C3'-endo ribose conformation, which is characteristic of A-form RNA helices. nih.govoup.com This pre-organization of the sugar pucker enhances the stability of RNA duplexes. nih.govnsf.gov Each 2'-O-methylation can increase the thermodynamic stability of an RNA duplex. nih.gov

Modulation of Interactions: Ribose modifications can affect the interactions between nucleic acids and proteins or other RNA molecules. nih.govnih.gov For instance, 2'-O-methylation within ribosomal RNA can fine-tune the ribosome's conformation, which is essential for the efficiency and fidelity of protein synthesis. cd-genomics.com In viral RNA, this modification can help the virus evade the host's innate immune system by masking the viral RNA from being recognized by cellular sensors. cd-genomics.comnih.gov

The table below summarizes the key impacts of 2'-O-methylation on RNA properties.

| Property Affected | Consequence of 2'-O-Methylation |

| Chemical Stability | Increased resistance to nuclease degradation and alkaline hydrolysis. nih.govcd-genomics.com |

| Structural Conformation | Promotes a C3'-endo sugar pucker, stabilizing A-form RNA helices. nih.govoup.com |

| Thermodynamics | Increases the thermal stability (Tm) of RNA:RNA and RNA:DNA duplexes. nsf.govgenelink.com |

| Biological Interactions | Modulates RNA-protein interactions and can prevent recognition by innate immune sensors. nih.govcd-genomics.com |

Contextualizing 3'-(O-Methyl)inosine within the Landscape of Modified Nucleosides and Purine (B94841) Analogs

This compound is a modified nucleoside where a methyl group is attached to the hydroxyl group at the 3' position of the ribose sugar of inosine (B1671953). bioglyco.com This positions it as a structural isomer of the more common 2'-O-methylinosine. nih.gov As a modified nucleoside, it belongs to a broad class of compounds that are variations of the canonical building blocks of DNA and RNA.

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O₅ bioglyco.comalfa-labotrial.comchemgenes.com |

| Molecular Weight | 282.25 g/mol bioglyco.comalfa-labotrial.com |

| Modification | Methylation at the 3'-hydroxyl group of the inosine ribose. bioglyco.com |

The base component of this compound is inosine, a naturally occurring purine nucleoside. Inosine is formed by the deamination of adenosine (B11128) and is a prominent modification in the human transcriptome. nih.govnih.gov It has unique base-pairing properties, preferentially pairing with cytidine (B196190) but also capable of forming "wobble" pairs with uridine, adenosine, and guanosine (B1672433). nih.gov This versatility is crucial in processes like tRNA decoding of the genetic code.

The methylation at the 3' position is less common in nature than 2'-O-methylation but is of significant interest in synthetic and chemical biology. The presence of a 3'-O-methyl group can have profound functional consequences. For example, a single 3'-O-methyl modification at the 3' terminus of an oligonucleotide prevents it from being extended by DNA or RNA polymerases, as it lacks the free 3'-hydroxyl group required for phosphodiester bond formation. genelink.com This property makes 3'-O-methylated nucleosides valuable tools for controlling nucleic acid synthesis in molecular biology applications. The methylation may also influence the compound's stability and its binding affinity for complementary RNA sequences. bioglyco.com

Research Imperatives for Synthetic Nucleoside Analogs in Chemical Biology

Synthetic nucleoside analogs, including compounds like this compound, are indispensable tools in chemical biology and medicine. wisdomlib.orgnih.gov These man-made molecules are designed to mimic natural nucleosides and can be used to probe or perturb biological processes. wisdomlib.orgfrontiersin.org The development and study of these analogs are driven by several key research imperatives.

Mechanistic Probes: Nucleoside analogs are used to investigate the mechanisms of enzymes involved in nucleic acid metabolism, such as polymerases and nucleases. frontiersin.orgmdpi.com By replacing natural nucleosides with modified versions, researchers can study the importance of specific functional groups (like the 2'- or 3'-hydroxyls) for substrate recognition and catalysis. frontiersin.org

Therapeutic Development: Many nucleoside analogs are potent antiviral and anticancer agents. nih.govbiosynth.com They function by interfering with the synthesis of viral or cellular nucleic acids, often by acting as chain terminators during DNA or RNA replication. wisdomlib.orgbiosynth.com The continuous synthesis of novel analogs is a cornerstone of drug discovery, aiming to improve efficacy and overcome resistance. frontiersin.orgmdpi.com

Tools for Synthetic Biology: Modified nucleosides are fundamental to the field of synthetic biology. They are used to create synthetic genetic polymers (XNAs) with properties not found in nature, expand the genetic alphabet, and construct nucleic acid structures (aptamers and ribozymes) with enhanced stability or novel catalytic functions. nih.govfrontiersin.org For instance, modifications like 2'-O-methylation are commonly incorporated into antisense oligonucleotides and siRNAs to increase their nuclease resistance and binding affinity to target mRNA, making them more effective as therapeutic agents. genelink.com

The synthesis of specifically modified nucleosides, such as the protected phosphoramidite (B1245037) derivatives of inosine, allows for their precise incorporation into custom RNA molecules. nih.gov This capability enables detailed structure-function studies of RNA catalysis, protein binding, and other biological processes, highlighting the critical role of chemical synthesis in advancing molecular biology. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c1-19-8-5(2-16)20-11(7(8)17)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXDBVMGRKZFRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Level Investigations of 3 O Methyl Inosine Structural Properties and Dynamics

Computational Chemistry and Molecular Dynamics Simulations of Methylated Inosine (B1671953) Derivatives

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for dissecting the conformational landscape and dynamic behavior of nucleosides and oligonucleotides. These methods allow researchers to predict and analyze properties that are difficult to obtain through experimental means alone. For modified nucleosides like 3'-(O-Methyl)inosine, these simulations are essential for understanding how the methylation at the 3'-hydroxyl group impacts its intrinsic structural preferences and its behavior when incorporated into nucleic acid chains.

Refinement and Validation of Force Field Parameters for Inosine Analogs

Accurate molecular modeling relies heavily on the quality of force field parameters, which describe the interactions between atoms. For modified nucleosides, standard force field parameters often need to be refined or newly developed to accurately represent their unique chemical structures. Studies have focused on developing and validating force field parameters for various modified nucleosides, including inosine derivatives, to ensure reliable simulation results nih.govacs.orgresearchgate.netaip.orgresearchgate.netnih.govwayne.eduresearchgate.netoup.com.

The process typically involves using quantum mechanical (QM) calculations on model compounds to derive initial parameters, which are then refined and validated against experimental data, such as Nuclear Magnetic Resonance (NMR) spectra or crystallographic structures nih.govresearchgate.netresearchgate.netnih.govwayne.eduresearchgate.netnih.govresearchgate.net. For inosine analogs, this includes ensuring that the force fields accurately reproduce key conformational features like glycosidic torsion angles and sugar pucker preferences. The modXNA project, for instance, aims to provide a comprehensive set of Amber force field parameters for a wide array of modified nucleic acids, including those with methylation nih.govacs.org. Similarly, efforts have been made to develop CHARMM-compatible force field parameters for modified nucleotides, with a focus on glycosidic torsions researchgate.netnih.gov. The validation of these parameters is critical, as inaccuracies can lead to erroneous predictions of structure and dynamics. For example, studies comparing different force field variants for RNA have highlighted the importance of accurate glycosidic torsion parameters for reproducing experimental observations acs.org.

Prediction of Glycosidic Torsion and Sugar Pucker Preferences

The glycosidic torsion angle (χ) and the sugar pucker conformation are fundamental determinants of a nucleoside's three-dimensional structure and its ability to participate in base stacking and hydrogen bonding within nucleic acid helices. The 3'-(O-Methyl) modification can influence these parameters.

Studies on inosine and its methyl derivatives have focused on predicting their conformational preferences. For inosine itself, NMR data suggests a strong preference for the syn conformation of the glycosidic bond and the C2'-endo (South) sugar pucker researchgate.netnih.gov. Methylation at the 2'-hydroxyl group, as seen in 2'-O-methylinosine, has been shown to stabilize the C3'-endo (North) sugar pucker due to steric repulsion between the methyl group and the 3'-phosphate or base in the C2'-endo conformation wayne.edumdpi.comoup.comresearchgate.net. While direct studies on this compound's specific glycosidic torsion and sugar pucker are less prevalent in the initial search results, general trends for 2'-O-methylation provide insight. The 2'-O-methyl modification is known to bias the sugar pucker equilibrium towards C3'-endo wayne.eduoup.comresearchgate.net. This conformational bias is significant because the C3'-endo pucker is characteristic of the A-form helix, which is prevalent in RNA. The glycosidic bond orientation (syn vs. anti) is also crucial, with anti generally favored in standard A-form helices, while syn can lead to altered base-pairing or stacking chemrxiv.orgoup.comnakb.org. The methylation at the 3'-position might influence the flexibility around the glycosidic bond and the preferred sugar pucker, potentially through altered interactions with the phosphodiester backbone.

Characterization of Intramolecular Interactions in this compound

Intramolecular interactions, such as hydrogen bonding and van der Waals forces, play a critical role in defining the stable conformations of nucleosides. For this compound, the presence of the methyl group on the 3'-oxygen could potentially engage in or disrupt existing intramolecular interactions compared to unmodified inosine.

Studies on the Influence of 3'-O-Methylation on Nucleic Acid Helical Structures and Stability

The incorporation of modified nucleosides into oligonucleotides can significantly impact the stability and structural properties of the resulting nucleic acid helices. Studies have investigated the effects of 3'-O-methylation on duplex stability, particularly in the context of anhydrohexitol nucleoside analogs (HNAs) nih.govnih.gov.

In one study, oligonucleotides containing a 3'-O-methyl derivative (designated as '1') showed a small increase in thermal stability towards complementary sequences compared to HNA. However, when compared to altritol modifications, this 3'-O-methylation appeared to cause a slight decrease in duplex thermal stability, especially when targeting RNA nih.govnih.gov. This suggests that the impact of 3'-O-methylation can be context-dependent and may vary based on the specific nucleic acid analog and target sequence.

Generally, 2'-O-methylation has been observed to increase the melting temperature (Tm) of RNA:RNA duplexes but results in only minor changes in RNA:DNA stability idtdna.comnsf.govresearchgate.netidtdna.com. It also confers nuclease resistance idtdna.comidtdna.com. The 3'-O-methyl group, being at the other end of the sugar, might have different effects. The studies on HNAs indicate that while 3'-O-methylation can offer some stabilization, it might be less pronounced or even slightly detrimental compared to other modifications when targeting RNA nih.govnih.gov. Further research is needed to fully elucidate the specific contributions of 3'-O-methylation on canonical DNA and RNA duplexes, beyond the context of HNA analogs.

Enzymatic Processing and Recognition of Methylated Inosines in Nucleic Acid Metabolism

Pathways of Inosine (B1671953) Biogenesis in RNA and Precursor Molecules

Inosine can be generated through several biological pathways, primarily involving the modification of adenosine (B11128) or the direct synthesis from its base.

Adenosine Deamination to Inosine (A-to-I Editing)

Adenosine-to-inosine (A-to-I) RNA editing is a prevalent post-transcriptional modification in eukaryotes, particularly in mammals. This process is catalyzed by the Adenosine Deaminases Acting on RNA (ADAR) enzyme family imrpress.comnih.govku.edutandfonline.comroyalsocietypublishing.orgportlandpress.com. ADARs convert adenosine (A) to inosine (I) within double-stranded RNA (dsRNA) structures imrpress.comtandfonline.com. Inosine, upon transcription, is often interpreted as guanosine (B1672433) by the cellular machinery due to its base-pairing properties nih.gov. This editing mechanism significantly contributes to transcriptome and proteome diversity by altering coding sequences, influencing splicing, and affecting RNA-binding protein interactions royalsocietypublishing.orgportlandpress.comelifesciences.orgoncotarget.com. A-to-I editing is crucial for various biological processes, including immune response regulation, gene expression, and RNA stability ku.eduroyalsocietypublishing.org.

Hypoxanthine (B114508) Incorporation by Ribosyltransferases

Inosine can also be synthesized through the direct incorporation of its base, hypoxanthine, onto a ribose moiety. Purine (B94841) nucleoside phosphorylase (PNP) is a key enzyme in this pathway, catalyzing the reversible phosphorolysis of nucleosides. Specifically, PNP can facilitate the reaction between hypoxanthine and ribose-1-phosphate (B8699412) to form inosine and inorganic phosphate (B84403) reactome.orgresearchgate.netwikipedia.orgresearchgate.netphysiology.org. This salvage pathway is vital for maintaining purine nucleotide pools within the cell, allowing for the recycling of purine bases into functional nucleosides researchgate.netphysiology.org.

Identification and Characterization of Enzymes Interacting with O-Methylated Inosines

The modification of inosine with a methyl group, particularly at the 3'-O position, can significantly alter its recognition and processing by cellular enzymes.

Substrate Specificity and Catalytic Mechanisms of RNA Methyltransferases

RNA methyltransferases are a diverse group of enzymes responsible for adding methyl groups to various positions on RNA bases or sugars researchgate.netcd-genomics.com. These enzymes typically exhibit high substrate specificity, recognizing specific RNA sequences or three-dimensional structures. For instance, Trm5 enzymes are known to catalyze the methylation of guanosine at the N1 position to form 1-methylguanosine (B33566) (m¹G) in tRNA researchgate.netbiorxiv.orgplos.orgnih.gov. While Trm5 can also methylate inosine at position 37 to form 1-methylinosine (B32420) (m¹I) with limited activity, its primary substrate is guanosine biorxiv.orgnih.gov. The catalytic mechanism generally involves the transfer of a methyl group from S-adenosylmethionine (AdoMet) to the target nucleoside researchgate.netacs.org. Enzymes that methylate the 3'-O position of nucleosides are less commonly described, but the principle of methyltransferase specificity suggests that enzymes could evolve to recognize and modify this particular site on inosine or its precursors researchgate.net.

Potential for Recognition by Hydrolytic Enzymes

Hydrolytic enzymes, such as phosphatases and nucleotidases, play a role in nucleotide metabolism by breaking down phosphorylated nucleotides. Inosine diphosphate (B83284) phosphatase (IDPase), also known as NUDT16, is an enzyme that hydrolyzes inosine diphosphate (IDP) to inosine monophosphate (IMP) and inorganic phosphate ontosight.aicreative-enzymes.comoup.complos.org. NUDT16 exhibits broad substrate specificity, also acting on other purine diphosphates like GDP and dGDP, and to a lesser extent, triphosphates creative-enzymes.comoup.complos.org. If 3'-(O-Methyl)inosine were to be phosphorylated, enzymes like IDPase could potentially interact with it, although their specificity would be crucial in determining the extent of such interaction. Other nucleoside hydrolases or nucleotidases might also recognize modified inosine derivatives based on their specific active site configurations nih.govcsic.es.

Impact of 3'-O-Methylation on Enzyme-Substrate Recognition in Vitro

The methylation of the 3'-hydroxyl group of inosine to form this compound introduces a steric and chemical modification that can significantly influence its interaction with enzymes. Studies on other 2'-O-methylated nucleosides in mRNA have shown that this modification can alter RNA structure, protect against degradation, and modulate interactions with cellular proteins plos.orgpnas.orgresearchgate.net. Specifically, 2'-O-methylation has been observed to perturb the interactions of ribosomal monitoring bases with codon-anticodon helices, potentially inhibiting translation elongation nih.gov.

While direct in vitro studies specifically detailing the recognition of this compound by various enzymes are not extensively documented, general principles of enzyme-substrate recognition suggest that the 3'-O-methyl group could either hinder or facilitate binding. For enzymes that require a free 3'-hydroxyl group for binding or catalysis (e.g., certain ligases or polymerases), the presence of the methyl group would likely lead to reduced affinity or complete loss of activity. Conversely, the methyl group could introduce new hydrophobic or steric interactions that might enhance binding to specific proteins or enzymes that have evolved to recognize such modifications. Further in vitro investigations are needed to elucidate the precise impact of 3'-O-methylation on the recognition and processing of inosine by specific enzymatic systems.

Functional Consequences of O Methylated Inosines in Ribonucleic Acid Biology

Modulation of RNA Architecture and Thermodynamic Stability by 2'-O-Methylation: Analogous Principles for 3'-(O-Methyl)inosine

The methylation of the ribose moiety of ribonucleosides is a widespread post-transcriptional modification that significantly influences the structure and function of RNA. While 2'-O-methylation (2'-O-Me) is the most extensively studied form of ribose methylation, the principles governing its impact on RNA architecture and stability can be used to infer the potential effects of methylation at the 3'-hydroxyl group, as in this compound.

One of the key effects of 2'-O-methylation is the stabilization of the C3'-endo conformation of the ribose sugar. medchemexpress.comnih.gov This conformation is characteristic of nucleotides within an A-form RNA helix. By favoring this puckering, 2'-O-methylation pre-organizes the sugar phosphate (B84403) backbone for helical stacking, thereby enhancing the thermodynamic stability of RNA duplexes. Each 2'-O-methylation can contribute approximately 0.2 kcal/mol to the stability of an RNA duplex. medchemexpress.comnih.govnih.gov It is conceivable that a methyl group at the 3'-position in this compound would similarly restrict the conformational freedom of the ribose sugar, although its precise influence on sugar pucker and helical stability would require empirical determination.

The presence of inosine (B1671953) itself, a deamination product of adenosine (B11128), has its own set of consequences for RNA structure. Inosine preferentially base-pairs with cytidine (B196190), and an I-C base pair is less stable than a G-C pair by about 2.0 kcal/mol. researchgate.net The conversion of adenosine to inosine can therefore destabilize RNA duplexes, particularly in A-U rich regions. researchgate.net However, in some contexts, such as A-C mismatches, A-to-I editing can lead to the formation of a more stable I-C pair. mdpi.com Furthermore, the introduction of inosine can activate latent G-quadruplex structures in RNA. mdpi.com The interplay between the base-pairing properties of inosine and the conformational constraints imposed by 3'-O-methylation would likely result in complex and context-dependent effects on RNA structure and stability.

| Modification | Effect on Ribose Pucker | Impact on Duplex Stability | Reference |

| 2'-O-Methylation | Stabilizes C3'-endo conformation | Increases stability by ~0.2 kcal/mol per modification | medchemexpress.comnih.govnih.gov |

| Inosine (A to I) | No direct effect on pucker | Destabilizes A-U rich duplexes, can stabilize A-C mismatches by forming I-C pairs | researchgate.netmdpi.com |

Effects on RNA Folding Pathways and Secondary Structure Elements

The influence of ribose methylation on the conformational landscape of RNA extends beyond simple duplex stabilization. By biasing the sugar pucker equilibrium, 2'-O-methylation can alter RNA folding pathways and favor the formation of specific secondary structural elements. nih.gov Studies using the HIV-1 transactivation response (TAR) element as a model have shown that 2'-O-methylation can preferentially stabilize alternative, less populated secondary structures, thereby increasing their abundance and lifetime by up to 10-fold. nih.govdirect-ms.org This suggests that ribose methylation can act as a molecular switch, modulating the conformational ensemble of an RNA molecule and influencing its biological activity.

Given these observations, it is plausible that this compound could also impact RNA folding dynamics. The presence of a methyl group at the 3' position would introduce steric hindrance and alter the hydrogen bonding capacity of the 3'-hydroxyl group, which is crucial for the formation of various RNA tertiary interactions. This could potentially redirect folding pathways, favoring certain secondary structures over others, or even trapping the RNA in a non-functional conformation. The specific effects would depend on the location of the modification within the RNA sequence and the surrounding structural context.

Alterations in RNA-Protein and RNA-RNA Interaction Interfaces

The structural changes induced by ribose methylation can have significant consequences for the interaction of RNA with other molecules, including proteins and other RNAs. biorxiv.org The 2'-hydroxyl group is a key hydrogen bond donor and acceptor and is often involved in critical contacts within RNA tertiary structures and at the interface of RNA-protein complexes. The addition of a methyl group at this position can disrupt these interactions or create new ones.

The effect of 2'-O-methylation on protein binding is not uniform; it can either enhance or diminish the affinity of RNA-binding proteins. medchemexpress.com For example, some proteins may have a binding pocket that favorably accommodates the methyl group, leading to tighter binding, while for others, the modification may sterically hinder the interaction. Similarly, 2'-O-methylation can influence RNA-RNA interactions. For instance, methylation of the 5.8S rRNA has been shown to affect its interaction with the 28S rRNA, leading to a more open and less stable junction between the two molecules. nih.gov

Analogously, the presence of a methyl group on the 3'-hydroxyl of inosine would be expected to modulate RNA-protein and RNA-RNA interactions. The 3'-hydroxyl is a critical site for the processing and degradation of many RNA molecules and is recognized by a variety of enzymes. Methylation at this position could protect the RNA from degradation by 3'-exonucleases. Furthermore, it could alter the binding of proteins that specifically recognize the 3'-end of RNA, such as those involved in translation initiation or RNA localization. The introduction of inosine can also modulate the binding of microRNAs to the 3' untranslated region of mRNAs, thereby affecting gene expression. nih.gov The combination of the inosine base and the 3'-O-methyl modification could therefore create unique recognition sites for RNA-binding proteins or interfere with existing ones, leading to a wide range of functional outcomes.

Investigational Roles in Cellular Processes and Pathways

Preclinical Studies on Mechanistic Aspects of Antitumor Activity (e.g., DNA Synthesis Inhibition, Induction of Apoptosis)

While direct preclinical studies on the antitumor activity of this compound are not extensively documented, the known mechanisms of other modified nucleosides provide a framework for its potential anticancer effects. A common strategy in cancer chemotherapy is the use of nucleoside analogs that interfere with DNA and RNA synthesis. For instance, 3'-amino-3'-deoxythymidine has been shown to inhibit DNA polymerase, thereby halting DNA replication in cancer cells. nih.gov It is plausible that this compound, after intracellular phosphorylation to its triphosphate form, could act as a competitive inhibitor of cellular polymerases. The presence of the 3'-O-methyl group would prevent the formation of a phosphodiester bond, leading to chain termination of the growing nucleic acid strand.

Furthermore, the incorporation of modified nucleosides into DNA can trigger cellular stress responses and induce apoptosis. The antitumor agent O6-methyl-2'-deoxyguanosine-5'-triphosphate has been shown to exhibit anti-glioblastoma activity through a caspase-independent mechanism. researchgate.net Similarly, the universal methyl donor S-adenosylmethionine has demonstrated anticancer activity in glioblastoma cells by inducing a persistent DNA damage state. mdpi.com Inhibition of RNA synthesis by compounds with low DNA-intercalating activity has also been shown to inhibit p53-dependent apoptosis. mdpi.com Therefore, it is conceivable that this compound could exert antitumor effects through a multi-pronged approach involving the inhibition of nucleic acid synthesis and the induction of programmed cell death.

| Compound | Proposed Antitumor Mechanism | Reference |

| 3'-amino-3'-deoxythymidine | Inhibition of DNA polymerase | nih.gov |

| O6-methyl-2'-deoxyguanosine-5'-triphosphate | Anti-glioblastoma activity (caspase-independent) | researchgate.net |

| S-Adenosylmethionine | Induction of persistent DNA damage | mdpi.com |

Modulation of Purine (B94841) Metabolism and Immune Responses by Inosine Analogs

Inosine and its metabolites are integral components of purine metabolism and have been shown to play significant roles in modulating immune responses. nih.gov Inosine itself has demonstrated potent immunomodulatory and neuroprotective effects. direct-ms.orgnih.gov It can attenuate the production of pro-inflammatory mediators and has shown protective effects in animal models of sepsis and ischemia-reperfusion. direct-ms.org Recent studies have also highlighted the role of inosine in enhancing the efficacy of immune checkpoint inhibitors in cancer therapy by promoting the activation and proliferation of T-cells. nih.gov

As an analog of inosine, this compound could potentially interact with the enzymes and receptors involved in purine metabolism and signaling, thereby modulating immune cell function. The methylation at the 3' position might alter its affinity for adenosine receptors or its metabolism by purine nucleoside phosphorylase. Depending on these interactions, this compound could either mimic or antagonize the effects of endogenous inosine. For example, it might suppress inflammatory responses in autoimmune diseases or, conversely, enhance anti-tumor immunity. The precise immunological consequences of this modified nucleoside would depend on its specific interactions within the complex network of purine metabolism and signaling pathways.

Exploration as RNA Chain Terminators or Modulators of Viral RNA Synthesis (Drawing from 3'-O-Methylguanosine Research)

The potential of 3'-O-methylated nucleosides as antiviral agents has been explored, with 3'-O-Methylguanosine serving as a key example. The 5'-triphosphates of 3'-O-methylated nucleoside analogs, including 3'-O-methyl adenosine and 3'-O-methyl guanosine (B1672433), have been identified as RNA chain terminators in vitro. nih.govnih.gov These compounds have been shown to be potent inhibitors of vaccinia virus growth by preferentially inhibiting early virus-specific RNA synthesis. nih.gov The mechanism of action involves the incorporation of the analog into the growing viral RNA chain by the viral RNA polymerase. The presence of the 3'-O-methyl group prevents the addition of the next nucleotide, thus terminating the elongation of the RNA strand.

Drawing a parallel from this research, this compound is a strong candidate for exploration as a modulator of viral RNA synthesis. Upon conversion to its triphosphate derivative within the cell, it could be recognized as a substrate by viral RNA-dependent RNA polymerases. Its incorporation into the viral genome would lead to premature chain termination, thereby inhibiting viral replication. The effectiveness of such an approach would depend on the selectivity of the viral polymerase for the modified nucleoside compared to cellular polymerases, which would determine its therapeutic index. Given that RNA viruses represent a significant global health challenge, the investigation of this compound and other 3'-O-methylated nucleosides as potential broad-spectrum antiviral agents is a promising area of research.

Advanced Methodological Approaches for 3 O Methyl Inosine Research

High-Resolution Structural Determination of O-Methylated Nucleic Acid Complexes

X-ray crystallography allows for the generation of static, high-resolution structural snapshots of modified nucleic acid complexes, revealing precise atomic coordinates and intermolecular interactions researchgate.netnih.gov. NMR spectroscopy, on the other hand, offers dynamic information, enabling the study of molecular motion, conformational flexibility, and interactions in solution. It can also be used to assess the impact of modifications on base pairing and hydrogen bonding networks researchgate.nettandfonline.comnih.govacs.org. For instance, NMR studies can reveal subtle changes in the sugar pucker or base orientation induced by the 3'-O-methyl group, which can influence stacking interactions and helix stability. While direct structural data for 3'-(O-Methyl)inosine within specific nucleic acid contexts might be limited in public databases, studies on other 3'-O-methylated nucleosides or inosine (B1671953) itself provide a framework for understanding potential structural perturbations tandfonline.comnih.gov. Computational modeling, discussed further in section 6.4, often complements experimental structural data by predicting conformational ensembles and energy landscapes.

Quantitative Analysis of Modified Nucleosides in Biological Samples

Accurate quantification of this compound in biological samples is essential for determining its prevalence, distribution, and potential role in various physiological and pathological states. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity, specificity, and the ability to analyze complex biological matrices mdpi.commdpi.comnih.govmdpi.comacs.orgwhiterose.ac.ukacs.orgresearchgate.net.

The typical workflow involves enzymatic hydrolysis of RNA or DNA into individual nucleosides, followed by separation using liquid chromatography and detection by mass spectrometry. LC-MS/MS allows for the identification and quantification of specific modified nucleosides based on their unique mass-to-charge ratios and fragmentation patterns mdpi.comnih.govmdpi.comacs.orgresearchgate.net. High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection can also be employed, though often with lower sensitivity and specificity compared to MS-based methods mdpi.commdpi.comtandfonline.com. Challenges in quantification can arise from the low abundance of modified nucleosides, the complexity of sample matrices, and potential chemical instability of the modified compounds during sample preparation or analysis researchgate.netacs.org. Despite these challenges, advancements in LC-MS/MS, including the use of stable-isotope labeled internal standards and optimized sample preparation protocols, enable precise and reliable quantification of modified nucleosides like this compound in various biological fluids and tissues nih.govresearchgate.net.

Biochemical and Biophysical Assays for Interaction and Kinetic Studies

To understand the functional consequences of this compound, researchers utilize a range of biochemical and biophysical assays to probe its interactions with proteins and other biomolecules, as well as to characterize the kinetics of these interactions.

Interaction Assays: Techniques such as Electrophoretic Mobility Shift Assay (EMSA) can detect changes in the migration of nucleic acid fragments upon binding to proteins, indicating the presence of a complex. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are label-free methods that provide quantitative data on binding affinities (Kd), stoichiometry, and thermodynamics of molecular interactions nih.govacs.orgresearchgate.netuniversiteitleiden.nlnih.govmolbiolcell.orgscience.gov. These assays are crucial for determining how the 3'-(O-Methyl) modification affects the binding of RNA-binding proteins or other cellular factors to nucleic acids.

Computational Bioinformatic Tools for Predicting Modification Effects

Computational and bioinformatic approaches play an increasingly vital role in predicting and understanding the effects of RNA modifications, including this compound, on nucleic acid structure, stability, and function. These tools complement experimental studies, offering cost-effective and high-throughput analysis.

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the dynamic behavior of nucleic acids and their complexes at an atomic level over time tandfonline.comnih.govnih.gov. By incorporating the structural and chemical properties of this compound into these simulations, one can predict how the modification influences local and global conformational dynamics, base stacking, and interactions with proteins or other molecules tandfonline.comnih.govnih.gov. Techniques like λ-dynamics (λD) are specifically designed to efficiently calculate free energy differences associated with chemical modifications, providing quantitative predictions of their impact on binding affinities nih.govnih.gov.

Structure Prediction and Bioinformatics: Algorithms like RNAfold and RNAstructure are used to predict RNA secondary structures based on thermodynamic principles, allowing for the assessment of how modifications alter folding landscapes and stability (ΔΔG) biorxiv.orgarxiv.org. Bioinformatics tools and databases can also be used to identify potential modification sites, analyze sequence conservation, and predict the functional implications of modifications by comparing them to known patterns biorxiv.orgarxiv.orgoup.com. Machine learning approaches are also being developed to predict modification sites and their effects based on sequence and genomic features oup.com. For example, catRAPID 2.0 RNA modifications algorithm predicts the impact of modifications on RNA-protein binding propensities by integrating secondary structure predictions with RNA-protein interaction scoring biorxiv.org.

These advanced methodologies collectively provide a comprehensive toolkit for dissecting the multifaceted roles of this compound in biological systems.

Future Directions in 3 O Methyl Inosine Research

Elucidation of Novel Biological Functions of Synthetic Inosine (B1671953) Analogs

Inosine and its synthetic analogs are increasingly recognized for their diverse biological activities, extending far beyond their canonical roles in purine (B94841) metabolism. nih.govwikipedia.org Research into these compounds has revealed their potential as modulators of the immune system and as antiviral agents.

One promising area is the activation of the Stimulator of Interferon Genes (STING) pathway, which is crucial for innate immunity. Novel cyclic adenosine-inosine monophosphate (cAIMP) analogs have been synthesized and shown to be potent activators of STING. genelink.com Some of these synthetic analogs induce greater STING-dependent signaling in mammalian cells than natural agonists, leading to the production of type I interferons and other proinflammatory cytokines. genelink.com These findings suggest a potential for developing inosine-based compounds as immunotherapies.

Furthermore, certain adenosine (B11128) analogs, which share structural similarities with inosine, have demonstrated immunomodulatory properties that contribute to their antiviral activity, for instance against SARS-CoV-2. amerigoscientific.com These compounds can act as antagonists for adenosine receptors, influencing immune cell responses and enhancing viral clearance. amerigoscientific.com The exploration of 3'-(O-Methyl)inosine and related structures could uncover similar or entirely new immunomodulatory functions, providing a new class of molecules for therapeutic intervention in infectious diseases and cancer.

Inosine itself is a versatile bioactive molecule, involved in RNA editing, metabolic regulation, and cellular signaling pathways. wikipedia.org It is interpreted as guanosine (B1672433) by the cellular machinery for splicing and translation, which can alter transcript localization, stability, and the final protein sequence. nih.gov The strategic synthesis of analogs like this compound allows for the systematic investigation of how specific chemical modifications can fine-tune these biological processes.

Table 1: Investigated Biological Functions of Selected Inosine Analogs

| Inosine Analog Class | Biological Function Investigated | Key Research Finding | Potential Application |

|---|---|---|---|

| Cyclic Adenosine-Inosine Monophosphate (cAIMP) | STING Pathway Activation | More potent induction of Type I interferons compared to natural agonists. genelink.com | Immunotherapy |

| Adenosine/Inosine-like Antivirals | Immunomodulation | Antagonism of adenosine receptors contributes to antiviral effect. amerigoscientific.com | Antiviral Therapeutics |

Development of this compound as a Mechanistic Probe in Gene Expression Studies

The precise chemical modification of nucleosides offers a powerful strategy for creating molecular probes to dissect complex biochemical pathways. The introduction of a methyl group at the 3'-hydroxyl position of the inosine ribose sugar fundamentally alters its chemical reactivity and steric profile, making this compound an excellent candidate for a mechanistic probe, particularly in studies of transcription and translation.

A key feature of the 3'-O-methyl modification is its ability to act as a chain terminator. During nucleic acid synthesis, polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing chain and the 5'-phosphate of an incoming nucleotide triphosphate. By replacing the reactive 3'-hydroxyl with a chemically inert 3'-O-methyl group, this compound effectively prevents this extension. genelink.com This property allows researchers to use oligonucleotides capped with this modified nucleoside to precisely block polymerase activity, making it a valuable tool in PCR-based applications and for studying the dynamics of DNA and RNA synthesis. atdbio.com

In the context of translation, ribose methylation can significantly impact the interaction between mRNA and the ribosome. While most research has focused on 2'-O-methylation, the principles are applicable to modifications at the 3' position. Studies have shown that 2'-O-methylation within the coding sequence of an mRNA can disrupt the decoding of codons. nih.gov The methyl group can sterically interfere with the interactions between the ribosomal monitoring bases (such as G530, A1492, and A1493) and the codon-anticodon helix. nih.gov This perturbation inhibits downstream steps like GTP hydrolysis by elongation factors and the proper accommodation of the aminoacyl-tRNA in the A-site, ultimately leading to a decrease in translation efficiency. nih.gov

Therefore, incorporating this compound into a synthetic mRNA could serve as a probe to:

Investigate Ribosomal Dynamics: By placing the modification at specific codon positions, researchers can study how the ribosome responds to steric hindrance at the 3'-position of the ribose, providing insights into the flexibility and proofreading mechanisms of the translation machinery.

Map Protein-RNA Interactions: The methyl group can act as a reporter group or a steric block to map the binding sites of RNA-binding proteins involved in translation regulation.

Control Translation Initiation and Elongation: The modification could be used to stall ribosomes at specific points, allowing for the study of transient intermediate states in the translation process.

The stability conferred by O-methylation also makes these probes resistant to degradation by cellular nucleases, enhancing their utility in in-vitro and potentially in-vivo experiments. amerigoscientific.com

Table 2: Properties of 3'-O-Methyl Modification for Use as a Mechanistic Probe

| Property | Mechanism | Application in Gene Expression Studies |

|---|---|---|

| Chain Termination | The 3'-O-methyl group replaces the 3'-hydroxyl, preventing phosphodiester bond formation by polymerases. genelink.com | Blocking PCR amplification; Studying the termination of transcription. atdbio.com |

| Steric Hindrance | The methyl group can physically clash with components of the ribosome or RNA-binding proteins. nih.gov | Probing codon-anticodon interactions; Investigating ribosomal proofreading. nih.gov |

| Nuclease Resistance | The modification can protect the phosphodiester backbone from enzymatic cleavage. amerigoscientific.com | Increasing the in-vitro and in-vivo half-life of RNA probes. |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Molecular Biology

The advancement of our understanding of molecules like this compound is fundamentally dependent on the synergy between synthetic chemistry and molecular biology. This interdisciplinary approach allows for a powerful cycle of design, synthesis, and biological testing that drives innovation.

Synthetic chemists provide the essential tools and techniques to create novel nucleoside analogs with precisely defined modifications. nih.gov The ability to synthesize oligonucleotides with site-specific incorporation of this compound or other analogs is crucial for their use as mechanistic probes. nih.gov This requires sophisticated phosphoramidite (B1245037) chemistry and purification methods to generate the high-quality probes needed for sensitive biological assays.

Molecular biologists, in turn, utilize these synthetic molecules to probe the intricate machinery of the cell. frontiersin.org By introducing these custom-designed probes into cellular or cell-free systems, they can ask specific questions about enzyme mechanisms, protein-RNA interactions, and the regulation of gene expression that would be impossible to address with unmodified nucleic acids. nih.gov For example, the synthesis of RNAs containing this compound allows molecular biologists to directly test hypotheses about the steric constraints within the ribosome's active site. nih.gov

This collaboration fosters a deeper understanding from both perspectives. Molecular biologists can define the biological questions and the specific properties needed in a molecular probe, guiding the design process for synthetic chemists. Conversely, the development of new synthetic methodologies can open up previously unimaginable avenues for biological investigation. The study of how RNA modifications influence the binding of proteins or the fidelity of translation is a prime example of this fruitful interaction. nih.govfrontiersin.org Future progress will depend on strengthening these collaborations, integrating computational modeling to predict the effects of modifications, and developing new analytical techniques to observe their impact in real-time within living cells.

Q & A

Q. What are the key challenges in synthesizing 3'-(O-Methyl)inosine, and how can reaction conditions be optimized?

Synthesis of this compound requires precise regioselective methylation at the 3'-hydroxyl group of inosine. Common challenges include avoiding over-methylation and ensuring stereochemical fidelity. Optimization strategies involve using protecting groups (e.g., 2',3'-O-isopropylidene derivatives) to shield reactive sites and employing catalysts like trimethylsulfonium iodide under controlled pH . Purity can be improved via gradient elution in reverse-phase HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming regioselectivity and methyl group placement. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while HPLC with UV detection assesses purity (>95% recommended for biological assays). Crystallography may resolve ambiguities in stereochemistry .

Q. How does this compound interact with biological targets, and what assays are suitable for evaluating its activity?

As a nucleoside analog, this compound may inhibit viral polymerases or modulate RNA function. In vitro assays like fluorescence-based polymerase inhibition (e.g., using HCV NS5B or SARS-CoV-2 RdRp) or competitive binding studies with radiolabeled substrates are recommended. Cell-based viability assays (MTT or luciferase reporter systems) can validate antiviral effects .

Q. What experimental design considerations are critical for reproducibility in studies involving this compound?

Include negative controls (e.g., unmethylated inosine) and positive controls (e.g., ribavirin for antiviral studies). Use triplicate measurements for quantitative assays and validate findings across multiple cell lines or enzymatic systems. Document solvent composition (DMSO concentration ≤0.1% to avoid cytotoxicity) and storage conditions (-80°C for long-term stability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from differences in assay conditions (e.g., Mg²⁺ concentration in polymerase assays) or impurity profiles. Perform side-by-side comparisons using standardized protocols and characterize batch-to-batch variability via LC-MS. Meta-analyses of published data (e.g., HYTHER for thermodynamic parameters) can identify confounding variables .

Q. What strategies enable the design of structure-activity relationship (SAR) studies for this compound derivatives?

Systematically modify the ribose moiety (e.g., 2'-O-methyl, 3'-deoxy) or hypoxanthine base (e.g., 8-bromo substitutions) and evaluate changes in binding affinity (SPR or ITC) and enzymatic inhibition. Computational docking (AutoDock Vina) paired with mutagenesis studies can pinpoint critical residues in target proteins .

Q. How should researchers address ethical and safety concerns when handling this compound in vivo studies?

Follow institutional biosafety protocols (BSL-2 for viral assays) and obtain IACUC/IRB approvals for animal/human cell models. Include toxicity screens (e.g., hemolysis, hepatocyte viability) and monitor metabolite profiles (e.g., hypoxanthine levels) to assess off-target effects .

Q. What emerging applications of this compound warrant further investigation?

Potential areas include CRISPR-Cas9 guide RNA stabilization, mRNA vaccine adjuvants, and telomerase inhibition in oncology. Cross-disciplinary approaches (e.g., cryo-EM for RNA-ligand complexes or single-molecule fluorescence for kinetic studies) are recommended to explore these avenues .

Methodological Best Practices

- Literature Review : Prioritize primary sources (PubMed, SciFinder) over reviews. Use keywords like "nucleoside analog methylation" or "inosine derivatives antiviral" and filter by publication date (post-2010 for recent advancements) .

- Data Presentation : Adhere to journal guidelines (e.g., Med. Chem. Commun.) for figures: limit chemical structures in graphics to 2–3 and avoid compound-specific labels (e.g., "MIC = 10 μM") .

- Reproducibility : Share raw data (e.g., NMR spectra, dose-response curves) in supplementary materials with detailed metadata (instrument parameters, software versions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.